molecular formula C24H21N3O5S B11579362 1-(3-Ethoxy-4-hydroxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxy-4-hydroxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11579362
M. Wt: 463.5 g/mol
InChI Key: LCJJFEKWBADZON-UHFFFAOYSA-N
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Description

The compound 1-(3-Ethoxy-4-hydroxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic hybrid molecule featuring a chromeno[2,3-c]pyrrole-dione core fused with a 1,3,4-thiadiazole ring and substituted phenyl group. Its structure integrates multiple pharmacophoric motifs:

  • Chromeno[2,3-c]pyrrole-3,9-dione backbone: This scaffold is associated with π-conjugated systems, enabling interactions with biological targets via hydrogen bonding and hydrophobic effects .
  • 1,3,4-Thiadiazole moiety: Known for its electron-deficient character and metabolic stability, the thiadiazole ring is substituted with a propan-2-yl group, enhancing lipophilicity and steric bulk .
  • 3-Ethoxy-4-hydroxyphenyl substituent: The ethoxy and hydroxy groups provide hydrogen-bonding donors/acceptors, influencing solubility and target affinity.

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

1-(3-ethoxy-4-hydroxyphenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H21N3O5S/c1-4-31-17-11-13(9-10-15(17)28)19-18-20(29)14-7-5-6-8-16(14)32-21(18)23(30)27(19)24-26-25-22(33-24)12(2)3/h5-12,19,28H,4H2,1-3H3

InChI Key

LCJJFEKWBADZON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C(C)C)OC5=CC=CC=C5C3=O)O

Origin of Product

United States

Biological Activity

1-(3-Ethoxy-4-hydroxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound with significant potential in various biological applications. Its complex structure suggests a diverse range of biological activities, including anticancer, antimicrobial, and antioxidant properties. This article aims to provide a detailed overview of the biological activity associated with this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H21N3O5S
  • Molecular Weight : 463.5 g/mol
  • IUPAC Name : 1-(3-ethoxy-4-hydroxyphenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study highlighted that para-substituted derivatives significantly inhibited the growth of the MCF-7 breast cancer cell line. The presence of electron-donating groups such as -OH at the para position enhanced both anticancer and antioxidant activities. Conversely, electron-withdrawing groups like -Cl and -Br improved antimicrobial efficacy against various bacterial strains .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. Structure–activity relationship (SAR) studies reveal that the introduction of halogen substituents at specific positions enhances the antimicrobial potency of the derivatives. For instance, compounds with -Cl or -Br at the para position showed increased effectiveness against a range of bacterial and fungal strains .

Antioxidant Potential

The antioxidant capacity of this compound was evaluated using various assays, including the DPPH radical scavenging method. Results indicated that some derivatives exhibited higher antioxidant activity than ascorbic acid, suggesting their potential as effective antioxidants in therapeutic applications. The presence of specific substituents significantly influenced the extent of antioxidant activity observed .

Data Table: Summary of Biological Activities

Biological ActivityAssay MethodObserved EffectsReferences
AnticancerMCF-7 Cell Line InhibitionSignificant inhibition with para-substituted derivatives
AntimicrobialMIC Testing against bacteriaEnhanced activity with halogen substituents
AntioxidantDPPH Scavenging AssayHigher activity than ascorbic acid in some derivatives

Case Studies

Several studies have explored the biological activities of similar compounds within the same structural class. For instance:

  • Study on Thiadiazole Derivatives : This research found that modifications in thiadiazole rings led to enhanced anticancer and antimicrobial activities across various cell lines and microbial strains.
  • Antioxidant Studies : A comparative analysis showed that compounds with similar structural motifs exhibited varying degrees of antioxidant activity based on their substituent groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The incorporation of the thiadiazole moiety has been associated with enhanced anticancer activity due to its ability to inhibit specific enzymes involved in tumor growth.

Antimicrobial Properties : Research indicates that derivatives of chromeno-pyrrole compounds can exhibit antimicrobial activity. The presence of the ethoxy and hydroxy groups may enhance solubility and bioavailability, making this compound a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been evaluated through molecular docking studies, indicating that they may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that 1-(3-Ethoxy-4-hydroxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could be further investigated for its anti-inflammatory properties.

Pharmacological Insights

Mechanism of Action : The compound's mechanism of action may involve interaction with specific biological targets such as enzymes or receptors related to cancer and inflammation pathways. In silico studies are crucial for predicting these interactions and guiding experimental validation.

Case Studies :

  • In vitro Studies : Various research articles have documented in vitro studies where similar compounds were tested against cancer cell lines such as HeLa and MCF-7. These studies typically measure cell viability using assays like MTT or XTT.
  • In vivo Studies : Animal models are essential for evaluating the pharmacokinetics and pharmacodynamics of new compounds. Studies have shown that compounds with similar structures can significantly reduce tumor size in xenograft models.

Material Science Applications

The unique properties of 1-(3-Ethoxy-4-hydroxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione also lend themselves to applications in material science:

Organic Photovoltaics : Compounds with chromeno-pyrrole structures are being investigated for use in organic solar cells due to their favorable electronic properties and light absorption characteristics.

Fluorescent Materials : The optical properties of this compound suggest potential applications in the development of fluorescent materials for sensors or imaging technologies.

Chemical Reactions Analysis

Key Reaction Parameters

Optimization of reaction conditions significantly impacts yield and purity. Critical parameters include:

Parameter Optimized Value Effect on Yield
SolventEthanolHigher solubility of intermediates
Temperature40°CImproved reaction rate (24% yield at RT → 36% at 40°C)
CatalystAcetic acidAccelerates cyclization
Reaction Time20 hoursEnsures complete conversion

These conditions were validated in the synthesis of related compounds like 2-benzyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione .

Structural Confirmation

Analytical techniques play a critical role in verifying the compound’s structure:

  • NMR spectroscopy :

    • ¹H NMR : Confirms proton environments, including signals from methine fragments and aromatic protons.

    • ¹³C NMR : Identifies carbonyl carbons (e.g., γ-pyrone carbonyl >170 ppm) and amide-like carbonyls (~160 ppm) .

  • Two-dimensional NMR (e.g., HMBC, NOESY) : Assigns carbon-proton correlations and spatial proximity in the chromeno-pyrrole system .

Potential Reaction Pathways

While direct reaction data for this specific compound is limited, analogous chromeno-pyrrole derivatives undergo the following transformations:

  • Functional Group Substitution :

    • Hydroxylation : The hydroxyphenyl group may participate in electrophilic substitution or acylation.

    • Thiadiazole Modification : The thiadiazole ring could undergo nucleophilic substitution or metal-catalyzed coupling.

  • Cyclization Reactions :

    • Further ring formation via Michael addition or heterocyclic condensation.

  • Biochemical Interactions :

    • Potential enzyme inhibition or redox activity due to antioxidant groups (e.g., hydroxyphenyl).

Implications for Biological Activity

The compound’s reactivity profile suggests applications in medicinal chemistry:

  • Anticancer Agents : Chromeno-pyrrole derivatives often exhibit cytotoxicity via DNA intercalation or kinase inhibition.

  • Antimicrobial Agents : Thiadiazole moieties are known for disrupting bacterial membranes.

  • Antioxidant Activity : Hydroxyphenyl groups can scavenge free radicals, as observed in related compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents/Modifications Key Properties/Data Reference
Target Compound Chromeno[2,3-c]pyrrole-3,9-dione 1,3,4-Thiadiazole (5-propan-2-yl), 3-ethoxy-4-hydroxyphenyl High lipophilicity (inferred from isopropyl group); potential H-bonding via -OH
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Chromeno[2,3-c]pyrrole-3,9-dione 1,3-Thiazole (4,5-dimethyl), 4-ethoxy-3-methoxyphenyl Mp: >250°C; IR νmax 1720 cm⁻¹ (C=O); higher solubility due to methoxy vs. hydroxy
Bis-thiadiazole derivatives (e.g., Compound 7b) Thieno[2,3-b]thiophene Dual thiadiazole rings, methyl groups, phenyl substituents Mp >300°C; IR νmax 1720 cm⁻¹ (C=O); high thermal stability
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups Mp 243–245°C; ¹H NMR δ 7.36–7.61 (m, ArH); lower π-conjugation vs. chromeno-pyrrole

Key Comparative Insights

Electronic Effects: The target compound’s 1,3,4-thiadiazole ring (electron-deficient due to S and N atoms) contrasts with the 1,3-thiazole in the analog from , which has a less polarized electron distribution. This difference may influence redox behavior and binding to electron-rich biological targets .

Steric and Lipophilic Profiles: The propan-2-yl substituent on the thiadiazole increases steric hindrance and lipophilicity (logP ~3.5 estimated) compared to the 4,5-dimethyl thiazole analog (logP ~2.8). This could improve membrane permeability but reduce aqueous solubility . Chromeno-pyrrole derivatives generally exhibit larger van der Waals volumes (~450 ų) than tetrahydroimidazo-pyridines (~300 ų), affecting packing in crystal lattices and bioavailability .

Synthetic Accessibility :

  • Thiadiazole-containing compounds (e.g., ) require multi-step syntheses with diazonium coupling or cyclocondensation, whereas thiazole analogs may be synthesized more efficiently via Hantzsch-type reactions .

Biological Relevance: Chromeno-pyrrole-diones are associated with kinase inhibition and anticancer activity, while thiadiazole derivatives () show antimicrobial properties. The target compound’s hybrid structure may offer dual functionality .

Q & A

Q. How to design a scalable process for multi-gram synthesis while minimizing waste?

  • Methodology : Adopt green chemistry principles:
  • Replace glacial acetic acid with recyclable ionic liquids for epoxide formation .
  • Use flow reactors to control exothermic steps (e.g., cyclization) and improve heat transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.